5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a bromo-substituted furan ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Bromination of 2-furyl compounds: The starting material, 2-furyl compounds, undergoes bromination to introduce the bromo substituent at the 5-position of the furan ring.
Formation of the triazole ring: The brominated furan compound is then reacted with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and other nitrogen-containing reagents.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 3-position of the triazole ring. This can be achieved through various methods, including thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and triazole formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo substituent can be reduced to form the corresponding furan compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted furan-triazole-thiol derivatives.
Scientific Research Applications
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The bromo substituent and the thiol group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with thiol groups in the enzyme’s active site, leading to enzyme inactivation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromo-substituted furan ring and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGUNMIFOCGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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